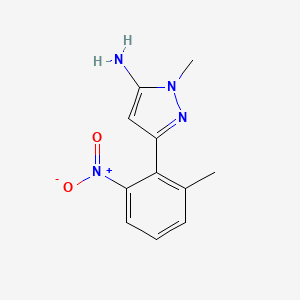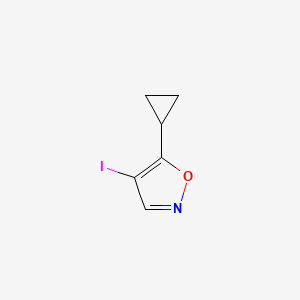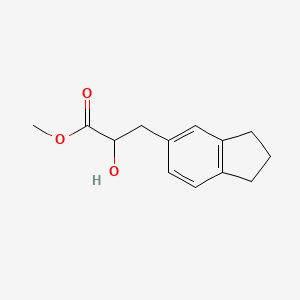
methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-oxopropanoate.
Reduction: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2,3-dihydro-1H-inden-5-yl)acrylate
- Methyl 3-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propanoate
Uniqueness
Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate is unique due to its specific structural features, such as the presence of both an indane moiety and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)12(14)8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12,14H,2-4,8H2,1H3 |
Clé InChI |
DCGVVSGUQONQQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC2=C(CCC2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


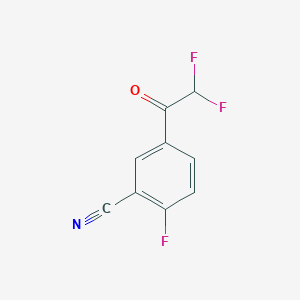
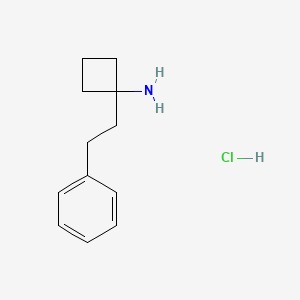
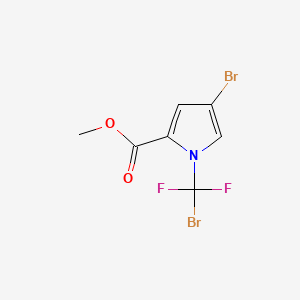
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
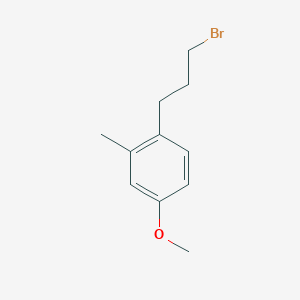

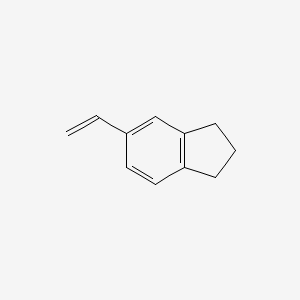
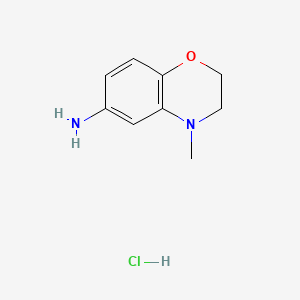

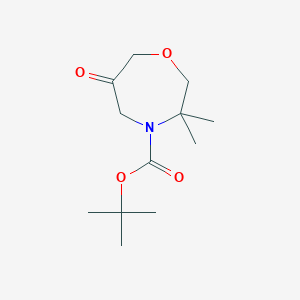
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

